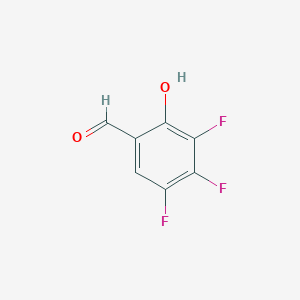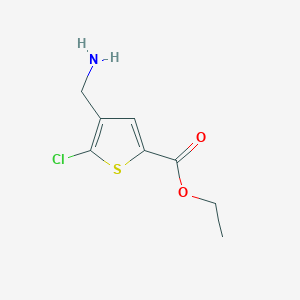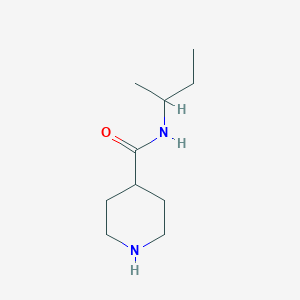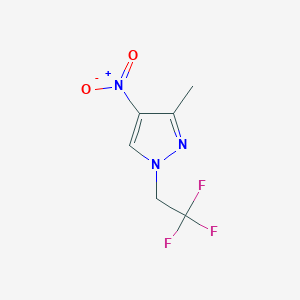![molecular formula C16H12F3N3OS B2711623 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 866143-17-1](/img/structure/B2711623.png)
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a synthetic compound characterized by its unique structure, consisting of a pyrimidine ring, a trifluoromethyl group, and a benzenecarbonitrile moiety. This compound's complex architecture makes it interesting for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves the following synthetic steps:
Formation of the pyrimidine ring: : This involves the condensation of specific amines with aldehydes or ketones under controlled conditions.
Introduction of the trifluoromethyl group: : This can be achieved using various fluorinating agents in a suitable solvent.
Sulfur substitution:
Final assembly: : Coupling the pyrimidine derivative with benzenecarbonitrile under catalytic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for yield and efficiency. This involves using large-scale reactors, automated control systems for precise reaction conditions, and continuous flow techniques to enhance reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur or allyl group, leading to sulfoxides or allylic oxidation products.
Reduction: : Reduction can occur at the carbonitrile group, yielding primary amines or aldehydes.
Substitution: : Electrophilic or nucleophilic substitution reactions can be carried out on the pyrimidine ring or the benzenecarbonitrile moiety.
Common Reagents and Conditions
Oxidizing agents: : e.g., hydrogen peroxide, peracids.
Reducing agents: : e.g., lithium aluminum hydride, sodium borohydride.
Substituting agents: : e.g., alkyl halides, sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, aldehydes.
Substitution: : Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile has applications in several fields:
Chemistry: : Used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Investigated for its potential biochemical activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for therapeutic properties, such as anti-cancer, anti-inflammatory, and antiviral activities.
Industry: : Utilized in material science for the development of polymers and specialty chemicals.
Mecanismo De Acción
Mechanism by Which It Exerts Its Effects
The compound interacts with specific molecular targets, potentially inhibiting enzyme activity or binding to receptors. Its unique structure allows it to form strong interactions with biological macromolecules.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of key enzymes in metabolic pathways.
Receptors: : Modulation of receptor activity, affecting signal transduction pathways.
Pathways: : Involvement in pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-6-oxo-4-(trifluoromethyl)-2-pyrimidinethiol: : Similar pyrimidine structure, but lacks the benzenecarbonitrile moiety.
2-(Methylthio)-4-(trifluoromethyl)-6-oxopyrimidine: : Similar sulfur and trifluoromethyl groups, but different substituent patterns.
Uniqueness
2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile stands out due to its combined pyrimidine and benzenecarbonitrile features, offering unique reactivity and biological activity profiles compared to its analogs.
Hope this detailed breakdown gives you a clear insight into this complex compound!
Propiedades
IUPAC Name |
2-[[6-oxo-1-prop-2-enyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c1-2-7-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-6-4-3-5-11(12)9-20/h2-6,8H,1,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGRJLREGIQKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2711541.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2711551.png)



![2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2711555.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2711556.png)
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711558.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711562.png)
